(4-Chloro-3-nitrophenyl)methanamine
Overview
Description
(4-Chloro-3-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)methanamine typically involves the nitration of 4-chlorotoluene to produce 4-chloro-3-nitrotoluene, followed by the reduction of the nitro group to an amine. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction can be achieved using catalytic hydrogenation or chemical reduction methods such as using tin and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using hydrogenation or chemical reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst like copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Chloro-3-aminophenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
(4-Chloro-3-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzylamine: Similar structure but with different substitution patterns.
4-Chloro-3-nitroaniline: Lacks the methylene bridge present in (4-Chloro-3-nitrophenyl)methanamine.
4-Chloro-3-nitrophenol: Contains a hydroxyl group instead of an amine group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQTLPQIDVMBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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